molecular formula C7H9IO B14202741 (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol CAS No. 918313-70-9

(3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol

Katalognummer: B14202741
CAS-Nummer: 918313-70-9
Molekulargewicht: 236.05 g/mol
InChI-Schlüssel: WJRBHPKEVSMBGO-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol: is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a triple bond within its molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylhex-5-en-1-yne.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which may involve the use of reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of azides, nitriles, or other substituted products.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Medicine:

    Drug Development: It serves as a precursor in the development of novel therapeutic agents, particularly in the field of oncology and infectious diseases.

Industry:

    Material Science: The compound is employed in the development of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

Molecular Targets and Pathways: The mechanism of action of (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

    (3S)-6-bromo-5-methylhex-5-en-1-yn-3-ol: Similar structure but with a bromine atom instead of iodine.

    (3S)-6-chloro-5-methylhex-5-en-1-yn-3-ol: Similar structure but with a chlorine atom instead of iodine.

    (3S)-6-fluoro-5-methylhex-5-en-1-yn-3-ol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol imparts unique reactivity and properties compared to its halogenated analogs

Eigenschaften

CAS-Nummer

918313-70-9

Molekularformel

C7H9IO

Molekulargewicht

236.05 g/mol

IUPAC-Name

(3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol

InChI

InChI=1S/C7H9IO/c1-3-7(9)4-6(2)5-8/h1,5,7,9H,4H2,2H3/t7-/m1/s1

InChI-Schlüssel

WJRBHPKEVSMBGO-SSDOTTSWSA-N

Isomerische SMILES

CC(=CI)C[C@@H](C#C)O

Kanonische SMILES

CC(=CI)CC(C#C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.